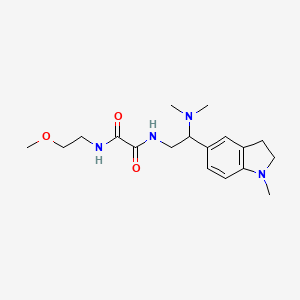

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O3/c1-21(2)16(12-20-18(24)17(23)19-8-10-25-4)13-5-6-15-14(11-13)7-9-22(15)3/h5-6,11,16H,7-10,12H2,1-4H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDUNUCMKFOJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C23H30N4O2

- Molecular Weight : Approximately 394.52 g/mol

The presence of an oxalamide functional group, along with a dimethylamino group and a 1-methylindolin-5-yl moiety, contributes to its unique chemical properties and potential pharmacological applications.

Biological Activity

Research indicates that compounds containing oxalamide structures exhibit a range of biological activities, including:

- Neurokinin Receptor Modulation : Preliminary studies suggest that this compound may interact with neurokinin receptors, which are involved in pain modulation and mood regulation .

- Anticancer Properties : The compound has shown promise in cancer biology, particularly in studies focusing on cell proliferation and apoptosis in various cancer cell lines.

- Antimicrobial Activity : Some related oxalamides have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The following points summarize its proposed mechanisms:

- Binding Affinity : Studies utilizing techniques like surface plasmon resonance indicate that the compound may exhibit significant binding affinities to neurokinin receptors .

- Inhibition of Cell Proliferation : Research has shown that the compound can inhibit the proliferation of certain cancer cell lines, potentially through pathways involving apoptosis .

- Neurotransmitter Interaction : The dimethylamino group suggests possible interactions with neurotransmitter systems, which could influence mood and pain perception .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

| Study | Focus | Findings |

|---|---|---|

| Neurokinin Receptor Interaction | Demonstrated binding to NK1 and NK2 receptors, suggesting potential for pain management. | |

| Anticancer Activity | Showed inhibition of cell growth in breast cancer cell lines. | |

| Antimicrobial Properties | Exhibited activity against gram-positive bacteria. |

These findings highlight the compound's multifaceted biological activities and its potential therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Indoline Intermediate : This is achieved through reduction reactions involving indole derivatives.

- Alkylation with Dimethylamino Group : The indoline intermediate is then alkylated with a dimethylamino ethyl halide under basic conditions.

- Formation of Oxalamide Linkage : Finally, the oxalamide functional group is formed through coupling reactions.

Each step requires careful control of conditions to ensure high yields and purity of the final product .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H28N4O3

- Molecular Weight : 396.5 g/mol

- Structural Features :

- Contains a dimethylamino group, which may enhance its interaction with biological targets.

- Includes an indoline moiety, known for its role in various biological activities.

- The oxalamide functional group is significant for its potential pharmacological properties.

Neuropharmacology

The compound has shown promise in targeting neurokinin receptors, which are involved in pain modulation and mood regulation. Its structural characteristics suggest it may function as a lead compound for developing new neuropharmaceuticals.

- Mechanism of Action : Preliminary studies indicate that N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyethyl)oxalamide may interact with neurokinin receptors, potentially influencing neurogenic inflammation and mood disorders. Further research is ongoing to elucidate the binding affinities and specific mechanisms involved.

Cancer Research

The compound's structural complexity allows for exploration in cancer biology. Its potential interactions with cellular pathways involved in tumor growth and proliferation make it a candidate for further investigation.

- Biological Context : Initial studies have indicated that the compound might inhibit cancer cell proliferation through mechanisms that require further elucidation. Understanding its interactions at the molecular level could lead to new therapeutic strategies against various cancers.

Table 1: Summary of Experimental Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Neurokinin Receptor Interaction | Potential binding to neurokinin receptors affecting pain pathways | |

| Cancer Cell Proliferation | Inhibition of specific cancer cell lines observed | |

| Synthesis Pathway | Multi-step organic synthesis detailed |

Synthesis and Modification

The synthesis of this compound typically involves several steps that require careful control of reaction conditions. The multi-step nature of its synthesis allows for modifications that can enhance its biological activity or target specificity.

Common Synthetic Pathway Steps:

- Formation of the Indoline Moiety : Utilizing appropriate precursors to construct the indoline structure.

- Oxalamide Linkage Creation : Reaction with oxalic acid derivatives to form the oxalamide functional group.

- Dimethylamino Group Introduction : Incorporating the dimethylamino group through alkylation methods.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via sequential coupling reactions. For example, intermediates like 1-methylindolin-5-amine derivatives can be functionalized using chloroacetyl chloride under cold conditions (0–5°C) in chloroform, followed by oxalamide formation with 2-methoxyethylamine. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7), and purification achieved via column chromatography or HPLC . Key steps include pH adjustment during workup (e.g., using ammonia or NaHCO₃) and characterization via H/C NMR and HRMS .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Structural confirmation : Use H NMR (400 MHz, DMSO-d₆) to verify proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, indoline aromatic protons at δ ~6.8–7.2 ppm) and C NMR to confirm carbonyl groups (~165–170 ppm) .

- Purity assessment : LC/MS (ESI+) to check molecular ion ([M+H]⁺) and HRMS for exact mass (±5 ppm). Purity >95% can be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer : Systematically modify substituents (e.g., dimethylamino, methoxyethyl) and compare activity in assays. For example:

- Replace the 1-methylindolin-5-yl group with other heterocycles (e.g., pyridinyl, quinolinyl) to assess binding affinity changes.

- Test analogs with varying alkyl chain lengths in the methoxyethyl group.

Use in vitro kinase inhibition assays (e.g., ALK/EGFR T790M) to quantify IC₅₀ values and correlate with structural features .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational docking predictions and experimental binding data for this compound?

- Methodological Answer :

- Perform molecular dynamics simulations (AMBER/CHARMM) to account for protein flexibility.

- Validate docking poses via X-ray crystallography of the compound bound to its target (e.g., ALK kinase domain).

- Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k_d) and reconcile discrepancies between predicted and observed K_d values .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be optimized without compromising target engagement?

- Methodological Answer :

- Conduct metabolic stability assays (e.g., liver microsomes) to identify labile groups (e.g., methoxyethyl). Introduce deuterium or fluorine atoms to reduce CYP450-mediated degradation.

- Perform acute toxicity studies in rodents (OECD 423) to determine LD₅₀. Use lipid nanoparticle formulations to enhance bioavailability while minimizing off-target effects .

Q. What experimental approaches can elucidate the compound’s mechanism of action when conflicting data arise from transcriptomic vs. proteomic analyses?

- Methodological Answer :

- Integrate multi-omics data via bioinformatics tools (e.g., STRING, DAVID) to identify dysregulated pathways.

- Validate hypotheses using siRNA knockdowns or CRISPR-Cas9 gene editing (e.g., silencing candidate genes identified in omics studies).

- Perform phosphoproteomics to confirm post-translational modifications linked to target engagement .

Q. How should researchers address batch-to-batch variability in bioactivity data during large-scale synthesis?

- Methodological Answer :

- Implement quality control (QC) protocols: Monitor intermediates via H NMR and UPLC-MS.

- Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) and minimize impurities (e.g., diastereomers).

- Standardize biological assays with positive controls (e.g., staurosporine for kinase inhibition) and normalize data to internal reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.